molecular formula C13H19NO2S B4700830 N-butyl-2-methoxy-4-(methylthio)benzamide

N-butyl-2-methoxy-4-(methylthio)benzamide

Cat. No. B4700830
M. Wt: 253.36 g/mol
InChI Key: NZSWSIRIYQJKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-methoxy-4-(methylthio)benzamide, also known as BMT-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-butyl-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer metabolism. Specifically, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to inhibit the activity of pyruvate kinase M2 (PKM2), an enzyme that plays a key role in the Warburg effect, a hallmark of cancer metabolism. By inhibiting PKM2, N-butyl-2-methoxy-4-(methylthio)benzamide may be able to disrupt the metabolic pathways that cancer cells rely on for growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to modulate the activity of certain neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-2-methoxy-4-(methylthio)benzamide in lab experiments is that it is relatively easy to synthesize, making it readily available for researchers. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using N-butyl-2-methoxy-4-(methylthio)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions that could be pursued in the study of N-butyl-2-methoxy-4-(methylthio)benzamide. One area of interest is the development of N-butyl-2-methoxy-4-(methylthio)benzamide analogs that may exhibit improved anti-cancer properties. Additionally, further investigation into the mechanism of action of N-butyl-2-methoxy-4-(methylthio)benzamide may help to elucidate its potential therapeutic applications. Finally, the development of more efficient synthesis methods for N-butyl-2-methoxy-4-(methylthio)benzamide may help to facilitate its use in scientific research.

Scientific Research Applications

N-butyl-2-methoxy-4-(methylthio)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer biology. This compound has been found to inhibit the growth of cancer cells in vitro, suggesting that it may have therapeutic potential in the treatment of cancer. Additionally, N-butyl-2-methoxy-4-(methylthio)benzamide has been shown to modulate the activity of certain enzymes involved in cancer metabolism, making it a promising target for further investigation.

properties

IUPAC Name

N-butyl-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-4-5-8-14-13(15)11-7-6-10(17-3)9-12(11)16-2/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSWSIRIYQJKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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